3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Overview
Description
3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound features a pyrazole ring substituted with a methyl group at the 4-position and a butanoic acid moiety at the 2-position. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
A molecular simulation study on a similar compound, a hydrazine-coupled pyrazole derivative, showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
For example, imidazole derivatives have been reported to show a broad range of chemical and biological properties .
Result of Action
For instance, a hydrazine-coupled pyrazole derivative displayed superior antipromastigote activity .
Action Environment
It’s known that factors such as temperature, ph, and presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution at the 4-Position: The pyrazole ring is then methylated at the 4-position using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Butanoic Acid Moiety: The butanoic acid group is introduced through a nucleophilic substitution reaction involving the pyrazole derivative and a suitable carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The butanoic acid moiety can be oxidized to produce corresponding carboxylic acids or their derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolidines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, esters, or amides.
Reduction: Pyrazolidines or other reduced derivatives.
Substitution: Nitro-pyrazoles, chloro-pyrazoles, etc.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems, which are important in the development of new pharmaceuticals and agrochemicals. Biology: Pyrazole derivatives, including this compound, have shown potential biological activities, such as antileishmanial and antimalarial properties. Medicine: Research has indicated that pyrazole derivatives can act as enzyme inhibitors, making them useful in the design of drugs targeting specific metabolic pathways. Industry: The compound's unique properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings.
Comparison with Similar Compounds
Pyrazole: The parent compound without any substituents.
4-Methylpyrazole: A pyrazole derivative with a single methyl group at the 4-position.
3-Methylpyrazole: A pyrazole derivative with a methyl group at the 3-position.
Uniqueness: 3-Methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its combination of a pyrazole ring and a butanoic acid moiety, which provides it with distinct chemical and biological properties compared to its simpler counterparts.
Properties
IUPAC Name |
3-methyl-2-(4-methylpyrazol-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)11-5-7(3)4-10-11/h4-6,8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIGRUJPUHGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170241-48-1 | |
Record name | 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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